Cas no 2228810-86-2 (tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate)

Tert-butyl 5,5-dimethyl-2-(2-(methylamino)acetyl)piperidine-1-carboxylate is a protected piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group and a methylaminoacetyl side chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the 5,5-dimethyl substitution on the piperidine ring contributes to steric control in subsequent reactions. The methylaminoacetyl moiety offers versatility for further functionalization, making it useful in medicinal chemistry and peptide modifications. Its well-defined structure and reactivity profile make it a preferred choice for targeted synthetic applications.
tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate structure
2228810-86-2 structure
Product Name:tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate
CAS No:2228810-86-2
MF:C15H28N2O3
MW:284.394424438477
CID:6406586
PubChem ID:165620937
Update Time:2025-06-08

tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate
    • 2228810-86-2
    • EN300-1898430
    • tert-butyl 5,5-dimethyl-2-[2-(methylamino)acetyl]piperidine-1-carboxylate
    • Inchi: 1S/C15H28N2O3/c1-14(2,3)20-13(19)17-10-15(4,5)8-7-11(17)12(18)9-16-6/h11,16H,7-10H2,1-6H3
    • InChI Key: NYCVFJFDVUNRGY-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1C(C(CNC)=O)CCC(C)(C)C1)=O

Computed Properties

  • Exact Mass: 284.20999276g/mol
  • Monoisotopic Mass: 284.20999276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 372
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.6Ų

tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate Pricemore >>

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Additional information on tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate

Research Brief on tert-Butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate (CAS: 2228810-86-2)

In recent years, the compound tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate (CAS: 2228810-86-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique piperidine scaffold and tert-butyl carbamate protection, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The growing interest in this compound is driven by its potential applications in drug discovery and its role in facilitating the synthesis of complex pharmacophores.

Recent studies have explored the synthetic pathways and pharmacological properties of tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate. One notable advancement is its use in the synthesis of novel gamma-secretase modulators, which are being investigated for their potential in treating Alzheimer's disease. Researchers have optimized the reaction conditions to achieve high yields and purity, leveraging techniques such as asymmetric hydrogenation and palladium-catalyzed coupling reactions. These methodological improvements have enhanced the scalability of the compound, making it more accessible for preclinical studies.

In addition to its synthetic utility, tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate has been evaluated for its biological activity. Preliminary in vitro assays suggest that derivatives of this compound exhibit moderate inhibitory effects on specific neurotransmitter receptors, highlighting its potential as a lead structure for CNS-targeted drugs. Furthermore, computational modeling studies have provided insights into the molecular interactions between this compound and its biological targets, aiding in the rational design of more potent analogs.

The safety and pharmacokinetic profiles of tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate have also been investigated. Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal off-target effects. However, further in vivo studies are required to fully elucidate its metabolic pathways and long-term safety. These findings underscore the compound's potential as a valuable tool in medicinal chemistry and its promise for advancing drug discovery efforts.

Looking ahead, researchers are focusing on expanding the applications of tert-butyl 5,5-dimethyl-2-2-(methylamino)acetylpiperidine-1-carboxylate. Current efforts are directed toward exploring its utility in the synthesis of peptidomimetics and as a building block for multifunctional ligands. Collaborative initiatives between academia and industry are expected to accelerate the translation of these discoveries into clinical candidates. As the field progresses, this compound is poised to play a pivotal role in addressing unmet medical needs, particularly in neurodegenerative and psychiatric disorders.

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